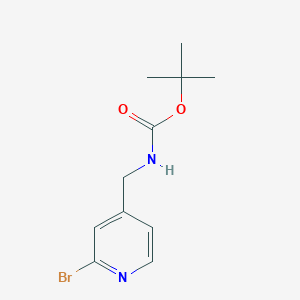
4-(N-Boc-aminomethyl)-2-bromopyridine
Vue d'ensemble
Description
“4-(N-Boc-aminomethyl)-2-bromopyridine” is a chemical compound used in laboratory settings . It is an aniline derivative .
Synthesis Analysis
This compound can be prepared via polycondensation reaction between diisocyanate and diol monomers . It may be used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt .Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2O2 . The InChI string is InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
As a protected amine, this compound can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .Physical And Chemical Properties Analysis
The compound is a solid with an off-white to brown appearance . Its melting point ranges from 75 to 80 °C .Applications De Recherche Scientifique
Copper-Catalyzed Amination of Aryl Halides
Amination reactions utilizing copper catalysis have demonstrated the conversion of bromopyridines into aminopyridines with high efficiency. For instance, a protocol involving low catalyst loading and mild reaction conditions was applied to a variety of aryl halides, showcasing the utility of bromopyridines in synthesizing aminopyridines (Lang et al., 2001).
Synthesis of Fluorinated Azaheterocycles
Research on the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines has highlighted the role of bromopyridines in creating bifunctional building blocks for fluorinated pharmaceutical compounds. The key steps include regioselective bromofluorination, underlining the importance of bromopyridines in medicinal chemistry applications (Verniest et al., 2010).
Microbial Bioconversion to N-oxides
A study demonstrated the bioconversion of 3-(N-Boc-aminomethyl)-5-bromopyridine into a new N-oxide using Cunninghamella echinulata var. elegans, revealing an efficient and selective microbial process for transforming bromopyridines into valuable derivatives (Zeng et al., 2012).
Development of Chiral Bipyridine Derivatives
The synthesis of C2 symmetric chiral bipyridine derivatives from 4,4'-bis(bromomethyl)-2,2'-bipyridine has been reported, showcasing the utility of bromopyridines in creating catalysts for asymmetric reactions and highlighting their importance in the development of novel chiral materials (Ward et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(N-Boc-aminomethyl)-2-bromopyridine is the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis and are critical for the creation of a wide range of chemical compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed under mild conditions . .
Propriétés
IUPAC Name |
tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAILCHNJCUBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655140 | |
| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049025-21-9 | |
| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)
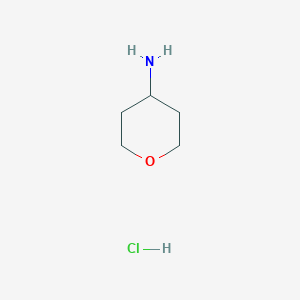

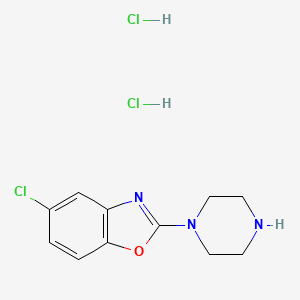

![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)
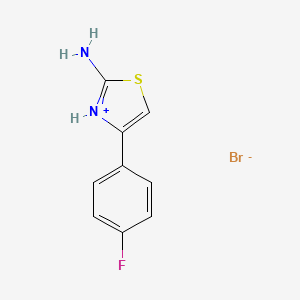

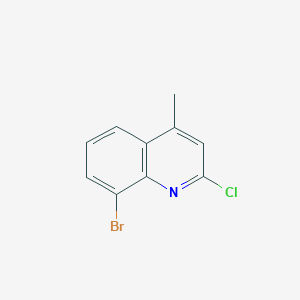
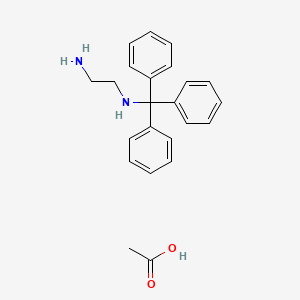
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride](/img/structure/B1439233.png)

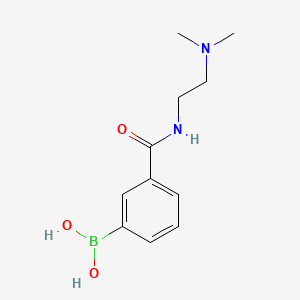
![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1439240.png)
